REACTION_CXSMILES
|
[CH:1]1[N:5]=[CH:4][NH:3][C:2]=1/[CH:6]=[CH:7]/[C:8]([OH:10])=[O:9].CO>Cl.[Pd]>[NH:3]1[C:2]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:1][N:5]=[CH:4]1
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Name
|
|
Quantity
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1.38 g
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Type
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reactant
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Smiles
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C1=C(NC=N1)/C=C/C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1=C(NC=N1)/C=C/C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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Cl
|
Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
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CO
|
Name
|
|
Quantity
|
100 mg
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Type
|
catalyst
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Smiles
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[Pd]
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Type
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CUSTOM
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Details
|
the mixture was shaken overnight under about 30 psi H2
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a 3 cm pad of diatomaceous earth
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
dried overnight under vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude material was used without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1C=NC=C1CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |